molecular formula C18H17N5O B7172937 N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide

Cat. No.: B7172937
M. Wt: 319.4 g/mol
InChI Key: JNOHCEQDHNGVTO-UHFFFAOYSA-N
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Description

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of the triazole ring and the pyridine moiety in its structure contributes to its unique chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c1-11-15(3-2-10-19-11)18(24)20-14-8-6-13(7-9-14)17-21-16(22-23-17)12-4-5-12/h2-3,6-10,12H,4-5H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHCEQDHNGVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=NNC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of a suitable precursor, such as an amidrazone, with an appropriate electrophile under acidic or basic conditions.

    Coupling with the phenyl group: The triazole intermediate is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.

    Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving triazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, while the pyridine moiety can participate in coordination with metal ions or other functional groups. These interactions result in the inhibition or activation of the target proteins, thereby exerting the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Compounds with similar triazole rings, such as 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxylic acid derivatives.

    Pyridine derivatives: Compounds with similar pyridine rings, such as 2-methylpyridine-3-carboxylic acid and 2-methylpyridine-3-carboxamide derivatives.

Uniqueness

N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methylpyridine-3-carboxamide is unique due to the combination of the triazole and pyridine moieties in its structure, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group further enhances its stability and reactivity, making it a valuable compound for various scientific research applications.

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